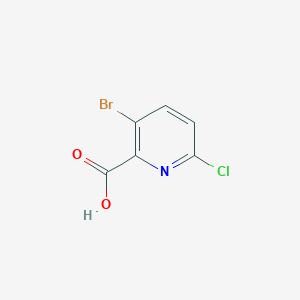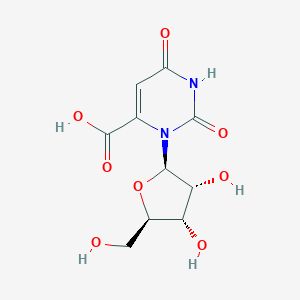
3-Bromo-6-chloropyridine-2-carboxylic acid
Vue d'ensemble
Description
3-Bromo-6-chloropyridine-2-carboxylic acid is a halogenated pyridine derivative with potential applications in various fields of chemistry, including pharmaceuticals and agrochemicals. The presence of both bromo and chloro substituents on the pyridine ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been demonstrated through electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, yielding 6-aminonicotinic acid with high selectivity and yield . Another example includes the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines to carboxylic acids through regioexhaustive functionalization, indicating the potential pathways for synthesizing 3-bromo-6-chloropyridine-2-carboxylic acid . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid through a series of reactions including methoxylation, oxidation, and bromination provides insights into the synthetic strategies that could be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be studied using various spectroscopic techniques. For example, the study of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine through XRD and DFT calculations provides insights into the molecular geometry and electronic properties of such compounds . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a related compound, was determined using X-ray diffraction, which could be analogous to the structural analysis of 3-bromo-6-chloropyridine-2-carboxylic acid .
Chemical Reactions Analysis
The reactivity of halogenated pyridines can be explored through various chemical reactions. The photochemistry of 6-chloro and 6-bromopicolinic acids, for instance, reveals the potential for photodehalogenation reactions, which could be relevant for the target compound . The reactivity of 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone with carboxylic acids to form fluorescent derivatives also highlights the potential for derivatization reactions involving the bromo and carboxylic acid functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be deduced from experimental and computational studies. For example, the spectroscopic analysis of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provides information on the vibrational structure, NMR chemical shifts, and molecular electrostatic potential, which are crucial for understanding the reactivity and stability of the molecule . These studies can be used as a reference to predict the properties of 3-bromo-6-chloropyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The chemical compound 3-Bromo-6-chloropyridine-2-carboxylic acid plays a pivotal role as an intermediate in the synthesis and transformation of various complex molecules. Studies have illustrated its versatility in creating diverse compounds. For instance, it has been utilized as a key intermediate in the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, which are significant in the field of chemical research for their potential properties and applications (Yang Yun-shang, 2011). Furthermore, the compound has been involved in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, emphasizing its importance in creating pyrazole derivatives which are crucial in various chemical reactions (Niu Wen-bo, 2011).
Catalytic and Reactive Processes
3-Bromo-6-chloropyridine-2-carboxylic acid's reactivity has been harnessed in numerous catalytic and reactive processes. A study detailed the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, showcasing the compound's role in regioexhaustive functionalization leading to various carboxylic acids (F. Cottet et al., 2004). Moreover, the compound's involvement in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine and serotonin receptors antagonist, further highlights its utility in the synthesis of biologically active molecules (Y. Hirokawa et al., 2000).
Extraction and Separation Techniques
The compound has also been recognized in studies related to extraction and separation techniques. Research focusing on the reactive extraction of pyridine-2-carboxylic acid, where 3-Bromo-6-chloropyridine-2-carboxylic acid could potentially be involved, emphasizes its potential in enhancing the extraction process of carboxylic acids used in pharmaceuticals and nutritional supplements (D. Datta & Sushil Kumar, 2014). Additionally, the compound's role in the extraction of pyridine-3-carboxylic acid using various diluents underscores its importance in optimizing extraction efficiency, crucial in food, pharmaceutical, and biochemical industries (Sushil Kumar & B. V. Babu, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPMWLHALUNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650317 | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloropyridine-2-carboxylic acid | |
CAS RN |
929000-66-8 | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)




![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)



